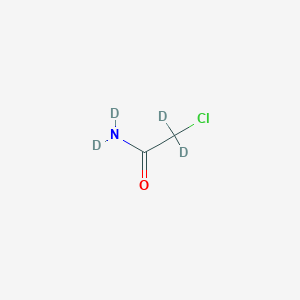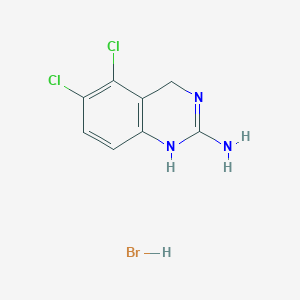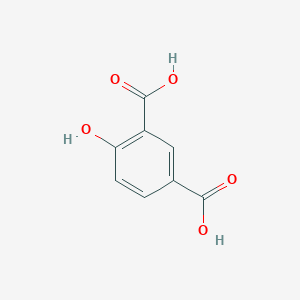
1-Boc-3-azetidinona
Descripción general
Descripción
1-Boc-3-azetidinone, also known as tert-butyl-3-oxoazetidine-1-carboxylate, is an organic compound with the molecular formula C8H13NO3. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the azetidinone ring. This protecting group is commonly used in organic synthesis to protect amine functionalities during chemical reactions .
Aplicaciones Científicas De Investigación
1-Boc-3-azetidinone has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
1-Boc-3-azetidinone, also known as tert-Butyl-3-oxoazetidine-1-carboxylate, is a key intermediate in the synthesis of various pharmaceutical compounds . .
Mode of Action
The mode of action of 1-Boc-3-azetidinone is primarily through its role as a building block in the synthesis of more complex molecules. It is used in the creation of a variety of pharmaceutical compounds, where it can interact with various targets depending on the final structure of the synthesized drug .
Biochemical Pathways
As an intermediate in drug synthesis, 1-Boc-3-azetidinone does not directly participate in biochemical pathways. Instead, the compounds synthesized using 1-Boc-3-azetidinone can affect various biochemical pathways. For example, it can be used in the synthesis of antidepressants and anticancer drugs .
Pharmacokinetics
The pharmacokinetic properties of the final drug product would depend on the specific structure and properties of that compound .
Result of Action
The compounds synthesized using 1-boc-3-azetidinone can have various effects depending on their structure and function .
Action Environment
The action of 1-Boc-3-azetidinone is influenced by the conditions under which it is stored and used in synthesis. It is sensitive to moisture and should be stored in an inert atmosphere at 2-8°C . The stability, efficacy, and action of the final synthesized compound can be influenced by various environmental factors, including temperature, pH, and the presence of other substances .
Métodos De Preparación
1-Boc-3-azetidinone can be synthesized through various synthetic routes. One common method involves the reaction of azetidin-3-one with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Another method involves the Horner–Wadsworth–Emmons reaction, where (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial production methods for 1-Boc-3-azetidinone are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1-Boc-3-azetidinone undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions to yield the free amine, which can then undergo further functionalization.
Oxidation and Reduction: The carbonyl group in the azetidinone ring can be reduced to form the corresponding alcohol or oxidized to form other derivatives.
Ring-Opening Reactions: Due to the ring strain in the four-membered azetidinone ring, it can undergo ring-opening reactions under appropriate conditions, leading to the formation of linear or branched products.
Common reagents used in these reactions include acids (for deprotection), reducing agents (such as lithium aluminum hydride), and oxidizing agents (such as potassium permanganate). The major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
1-Boc-3-azetidinone can be compared with other similar compounds, such as:
1-Boc-3-hydroxyazetidine: This compound has a hydroxyl group instead of a carbonyl group, leading to different reactivity and applications.
N-Boc-3-pyrrolidinone: This compound has a five-membered ring instead of a four-membered ring, resulting in lower ring strain and different chemical properties.
2-Azetidinone: This compound lacks the Boc protecting group and has different reactivity due to the absence of the bulky Boc group.
The uniqueness of 1-Boc-3-azetidinone lies in its combination of a strained four-membered ring and a Boc protecting group, which provides both stability and reactivity for various synthetic applications.
Propiedades
IUPAC Name |
tert-butyl 3-oxoazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-8(2,3)12-7(11)9-4-6(10)5-9/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKIXWAFFVLJCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364022 | |
| Record name | 1-Boc-3-azetidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
398489-26-4 | |
| Record name | tert-Butyl 3-oxoazetidine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=398489-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(tert-Butoxycarbonyl)-3-azetidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0398489264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Boc-3-azetidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tert-butyl 3-oxoazetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.059 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-Boc-3-azetidinone interact with the nickel catalyst, and what are the key intermediates formed during the cycloaddition reaction with alkynes?
A1: DFT calculations reveal that the reaction is initiated by the oxidative addition of 1-Boc-3-azetidinone to the Ni(0) center []. This forms a crucial intermediate characterized by both Ni–C(O) and Ni–C(sp3) bonds. The subsequent step involves the insertion of an alkyne molecule into either the Ni–C(O) or Ni–C(sp3) bond, dictated by the specific alkyne substrate. This insertion leads to the formation of another key intermediate. Finally, reductive elimination occurs, affording the cycloaddition product and regenerating the Ni(0) catalyst.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B119455.png)






![[(3R,4R,5R)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B119478.png)


![(R,S)-3-[(Tert-butyldimethylsilyl)oxy]-2-methyl-butanoic Acid Methyl Ester](/img/structure/B119488.png)

